molecular formula C20H24FN5O2S B2494814 4-[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]sulfonylbenzonitrile CAS No. 2415491-92-6

4-[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]sulfonylbenzonitrile

Cat. No.: B2494814
CAS No.: 2415491-92-6
M. Wt: 417.5
InChI Key: BKYDBOZOUYDGKB-UHFFFAOYSA-N
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Description

The compound 4-[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]sulfonylbenzonitrile is a synthetic organic molecule that showcases a complex structure with various functional groups. These features make it an interesting subject in fields like medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves multi-step procedures starting from commercially available precursors. Key steps include:

  • Formation of the pyrimidine ring: : This step typically involves cyclization reactions under controlled temperatures.

  • Introduction of the fluorine atom: : Done using selective fluorination reagents.

  • Formation of piperidine ring: : Through hydrogenation or reductive amination.

  • Sulfonylation of the benzonitrile: : Using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial synthesis may utilize continuous flow reactors to optimize reaction conditions and improve yield. This method offers advantages in scalability and consistency, ensuring a higher purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, primarily affecting the piperidine ring.

  • Reduction: : Reduction reactions might target the nitrile group, converting it to primary amines.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring and the pyrimidine ring.

Common Reagents and Conditions

  • Oxidation: : Oxidants like hydrogen peroxide or PCC.

  • Reduction: : Catalysts such as Raney nickel for hydrogenation.

  • Substitution: : Various halides and alkylating agents depending on the targeted functional group.

Major Products

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Amines and alcohols.

  • Substitution Products: : Varies based on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for developing more complex molecules.

Biology

It's studied for its interactions with biological systems, particularly in the modulation of protein functions.

Medicine

Industry

The compound finds use in materials science, particularly in the development of new polymers and nanomaterials with specialized properties.

Mechanism of Action

The compound exhibits its effects through multiple pathways:

  • Molecular Targets: : Primarily targets specific enzymes and proteins, modulating their activity.

  • Pathways: : Involves interactions within signal transduction pathways, potentially influencing cellular processes like proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-[(5-Fluoro-6-methylpyrimidin-4-yl)-methylamino]piperidin-1-yl]sulfonylbenzonitrile

  • 4-[3-[(5-Fluoro-6-ethylpyrimidin-4-yl)-methylamino]piperidin-1-yl]sulfonylbenzonitrile

Uniqueness

Compared to these compounds, 4-[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]sulfonylbenzonitrile is distinguished by its propyl substitution on the pyrimidine ring, which may enhance its binding affinity and selectivity towards certain biological targets.

This compound’s distinct structural features and chemical properties make it a molecule of significant interest across various scientific and industrial domains.

Properties

IUPAC Name

4-[3-[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]sulfonylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O2S/c1-14(2)19-18(21)20(24-13-23-19)25(3)16-5-4-10-26(12-16)29(27,28)17-8-6-15(11-22)7-9-17/h6-9,13-14,16H,4-5,10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYDBOZOUYDGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NC=N1)N(C)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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